molecular formula C14H13NO5 B064226 Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate CAS No. 175276-69-4

Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate

Cat. No.: B064226
CAS No.: 175276-69-4
M. Wt: 275.26 g/mol
InChI Key: ZOFJPHGCPKKPJE-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate is a high-value, multi-functional heterocyclic building block of significant interest in medicinal chemistry and materials science research. This compound features a furan core, a privileged scaffold in drug discovery, which is strategically substituted with an electron-withdrawing 4-nitrophenyl group at the 5-position and an ester moiety at the 3-position. This unique molecular architecture makes it an excellent precursor for the synthesis of more complex polycyclic systems via cyclization reactions and a key intermediate in the development of novel small molecule libraries. Its primary research applications include serving as a core scaffold for the design and synthesis of potential pharmacologically active compounds, where the furan ring can mimic a pyrole or phenyl ring in target binding. Furthermore, the strong electron-accepting nature of the nitroaromatic group lends this compound to investigations in organic electronics, where it can be utilized in the development of non-linear optical (NLO) materials, organic semiconductors, and dye-sensitized solar cells. Researchers value its well-defined structure for structure-activity relationship (SAR) studies and its synthetic versatility, as the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or the nitro group can be reduced to an amine, providing a handle for further functionalization and diversification. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-3-19-14(16)12-8-13(20-9(12)2)10-4-6-11(7-5-10)15(17)18/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFJPHGCPKKPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372457
Record name Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-69-4
Record name 3-Furancarboxylic acid, 2-methyl-5-(4-nitrophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with 4-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to form the furan ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemical Research Applications

Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate serves as a valuable building block in organic synthesis. Its applications include:

Synthesis of Complex Molecules

The compound is used in the synthesis of more complex molecules through various chemical reactions such as:

  • Aldol Condensation : Facilitating the formation of carbon-carbon bonds.
  • Cyclization Reactions : Leading to the creation of cyclic compounds from linear precursors.

Reaction Types

The compound can undergo several types of reactions:

  • Oxidation : The nitrophenyl group can be oxidized to form nitro derivatives.
  • Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium on carbon as a catalyst.
  • Substitution Reactions : The carboxylate group can participate in nucleophilic substitution reactions with amines or alcohols under basic conditions.

Biological Research Applications

This compound has shown potential biological activities that are being explored:

Antimicrobial Properties

Studies have indicated that this compound may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.

Anticancer Activities

Research is ongoing to evaluate its efficacy against various cancer cell lines. The unique structural features may allow it to interact with specific molecular targets involved in cancer progression.

Pharmaceutical Applications

Due to its structural characteristics, this compound is being investigated as a potential drug candidate:

Drug Development

The compound's ability to modulate biological pathways suggests it could lead to novel therapeutic agents for treating diseases, particularly those related to enzyme inhibition or receptor modulation.

Industrial Applications

In addition to its scientific research applications, this compound is also utilized in industrial processes:

Material Development

This compound is explored for developing new materials due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and carboxylate groups. These interactions can modulate biological pathways and result in various effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

The position and nature of substituents on the aryl ring significantly alter physicochemical and biological properties. Below is a comparison with analogs bearing different aryl groups:

Compound Name Substituent Melting Point (°C) LogP Key Spectral Data (IR, cm⁻¹) Reference
Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate 4-NO₂ N/A 3.86 Ester C=O: ~1715, NO₂: ~1520, 1348
Ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate 3-NO₂ N/A 3.86 Similar ester/nitro peaks
Compound 11a: 5-(5-phenyl-oxadiazole) derivative Phenyl 168–170 N/A C=O: 1715, C=N: 1594
Compound 11b: 5-(5-p-tolyl-oxadiazole) derivative p-CH₃ 185–187 N/A C=O: 1715, C=N: 1611
Compound 11c: 5-(5-p-anisyl-oxadiazole) derivative p-OCH₃ 182–183 N/A C=O: 1714, C=N: 1606

Key Findings :

  • Nitro Position: The para-nitro isomer (target compound) and meta-nitro analog () share similar LogP values but differ in electronic effects.
  • Aryl Substitutents : Derivatives with electron-donating groups (e.g., 11b’s p-CH₃ and 11c’s p-OCH₃) exhibit higher melting points than phenyl-substituted 11a, likely due to improved crystal packing via hydrophobic interactions.
Heterocyclic Core Variations

Replacing the furan core with thiophene or benzofuran alters electronic properties and bioactivity:

Compound Name Core Molecular Weight Key Properties Reference
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate Thiophene 322.34 g/mol Higher sulfur-mediated lipophilicity
Ethyl 2-methyl-5-[(3-methyl-2-butenyl)oxy]-1-benzofuran-3-carboxylate Benzofuran 288.34 g/mol Enhanced aromatic stability

Key Findings :

  • Thiophene vs. Sulfur’s polarizability may enhance binding to hydrophobic enzyme pockets.
Ester Group Modifications

Varying the ester alkyl chain impacts solubility and metabolic stability:

Compound Name Ester Group Boiling Point (°C) Key Applications Reference
This compound Ethyl 399.7 Intermediate in drug synthesis
Methyl 5-(3-nitrophenyl)furan-2-carboxylate Methyl N/A Antimicrobial agent

Key Findings :

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., target compound) generally have higher boiling points and slower hydrolysis rates than methyl esters, making them more suitable for prolonged biological activity.

Biological Activity

Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate is a synthetic organic compound notable for its diverse biological activities. This article explores its potential applications in antimicrobial and anticancer therapies, as well as its mechanisms of action, synthesis, and structure-activity relationships.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₃N₁O₅ and a molecular weight of approximately 275.26 g/mol. The compound features a furan ring with a nitrophenyl substituent at the 5-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position. This unique arrangement contributes to its chemical reactivity and biological potential.

PropertyValue
Molecular FormulaC₁₄H₁₃N₁O₅
Molecular Weight275.26 g/mol
Functional GroupsNitrophenyl, Ethyl Ester

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

In vitro studies have reported minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli25
Streptococcus pyogenes10

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

A study focusing on its effects on breast cancer cell lines reported IC50 values indicating cytotoxicity:

Cell LineIC50 (μM)
MCF-7 (breast cancer)30
HeLa (cervical cancer)25

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors due to the presence of its nitrophenyl and carboxylate groups. These interactions can modulate various biological pathways, leading to inhibition of enzyme activity and alteration of cellular processes.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound showed enhanced activity against resistant bacterial strains when used in combination with conventional antibiotics .
  • Anticancer Studies : Research conducted at the University of Milan indicated that this compound could significantly reduce tumor growth in murine models when administered at specific dosages . The study highlighted its potential as a lead compound for developing new anticancer agents.

Q & A

Q. Example Reaction Table :

StepReagents/ConditionsKey IntermediateYield
CyclizationSulfur, ethyl cyanoacetateFuran core65–75%
Acylation4-Nitrobenzoyl chloride, DCM4-Nitrophenyl adduct80–85%
EsterificationEthanol, H₂SO₄Final ester>90%

Basic: Which spectroscopic and crystallographic methods are critical for structural validation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups) .
  • X-ray Crystallography : SHELX programs (SHELXL for refinement) resolve molecular geometry and confirm the nitro group’s para orientation .
  • HSQC Correlation : Assigns carbon-proton connectivity, particularly for stereochemical analysis .

Q. Validation Metrics :

  • R-factor < 0.05 and wR₂ < 0.15 indicate high crystallographic reliability .

Advanced: How can researchers reconcile contradictions in reported synthetic yields?

Discrepancies arise from:

  • Purity of Intermediates : Impurities in nitrobenzoyl derivatives reduce coupling efficiency. Column chromatography (silica gel, hexane/EtOAc) improves purity .
  • Catalyst Efficiency : Eco-Mn₂ outperforms traditional oxidants (e.g., KMnO₄) in oxidative steps, reducing side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance acylation kinetics compared to THF .

Case Study : Using optimized sulfonylation (naphthalene-2-sulfonyl chloride, 0°C), yields increased from 60% to 85% .

Advanced: What challenges arise in crystallographic structure determination, and how are they addressed?

  • Disorder in Nitro Groups : The nitro group’s electron density may exhibit positional disorder. Mitigated by low-temperature (100 K) data collection and TWINABS for twin refinement .
  • Hydrogen Bonding Networks : Etter’s graph-set analysis identifies motifs (e.g., R₂²(8) rings) that stabilize crystal packing .
  • Validation Tools : PLATON checks for missed symmetry, while ADDSYM (in SHELX) corrects space group assignments .

Advanced: How does the nitro group influence electronic properties and reactivity?

  • Electronic Effects : The nitro group’s strong electron-withdrawing nature decreases furan ring electron density, confirmed by DFT calculations (e.g., HOMO-LUMO gap reduction by 0.8 eV) .
  • Reactivity Impact :
    • Oxidation Resistance : Nitro groups stabilize the furan core against oxidative degradation .
    • Nucleophilic Substitution : Activated positions undergo regioselective substitution (e.g., SNAr at the 4-position) .

Basic: What are the primary chemical transformations applicable to this compound?

  • Reduction : Nitro to amine using H₂/Pd-C or LiAlH₄ .
  • Oxidative Cleavage : Eco-Mn₂ in acetonitrile cleaves polyol side chains to aldehydes .
  • Cross-Coupling : Suzuki-Miyaura reactions introduce aryl groups at the 5-position .

Q. Reaction Table :

ReactionReagentsProductApplication
ReductionH₂, Pd-CEthyl 5-(4-aminophenyl)furan-3-carboxylateDrug intermediate
OxidationEco-Mn₂5-Formyl furan derivativeFluorescent probes

Advanced: How is this compound utilized in medicinal chemistry research?

  • Pharmacophore Development : The nitro group enhances binding to nitroreductase enzymes, enabling prodrug design .
  • Structure-Activity Relationship (SAR) : Modifying the ester group (e.g., methyl to tert-butyl) alters bioavailability and target affinity .

Case Study : Analogues with morpholine substituents show improved CNS penetration in preclinical models .

Advanced: What computational tools model intermolecular interactions in crystals?

  • Hirshfeld Surface Analysis : Quantifies close contacts (e.g., O···H interactions contribute 25% of crystal packing) .
  • MERCURY Visualization : Identifies π-π stacking (3.8 Å between furan and nitro groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate
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Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate

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